molecular formula C12H17NO3 B4543285 4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide

Cat. No.: B4543285
M. Wt: 223.27 g/mol
InChI Key: RJUKNUUIUVBWFM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)-3-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzamide: Similar structure but lacks the 2-methoxyethyl group.

    4-methoxy-N-(2-methoxyethyl)benzenecarbothioamide: Contains a thiocarbonyl group instead of the amide group.

    4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide: Contains a sulfonamide group instead of the amide group.

Uniqueness

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide core, which can influence its chemical reactivity and biological activity. The 2-methoxyethyl group adds further complexity and potential for specific interactions with biological targets.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-8-10(4-5-11(9)16-3)12(14)13-6-7-15-2/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKNUUIUVBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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